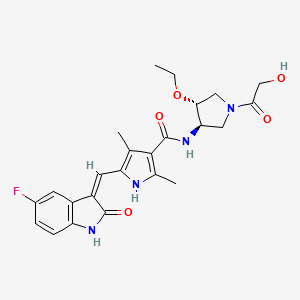
Vegfr-2-IN-43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vegfr-2-IN-43 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a key receptor involved in angiogenesis, the process by which new blood vessels form from pre-existing vessels. This receptor plays a crucial role in various physiological and pathological processes, including tumor growth and metastasis. Inhibitors like this compound are of significant interest in cancer research and treatment due to their potential to block angiogenesis and thereby inhibit tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-43 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common synthetic route involves the use of phthalazine derivatives, which are joined to different spacers such as pyrazole, α,β-unsaturated ketonic fragment, pyrimidinone, and/or pyrimidinthione . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis process and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-43 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific transformation desired, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.
Scientific Research Applications
Vegfr-2-IN-43 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Researchers use this compound to investigate the role of VEGFR-2 in various biological processes, including cell proliferation, migration, and survival.
Medicine: The compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking angiogenesis.
Industry: this compound is used in the development of new therapeutic agents and in drug screening assays to identify other potential VEGFR-2 inhibitors.
Mechanism of Action
Vegfr-2-IN-43 exerts its effects by binding to the VEGFR-2 receptor and inhibiting its activity. This inhibition prevents the receptor from undergoing dimerization and autophosphorylation, which are essential steps in the activation of the receptor’s signaling pathways . By blocking these processes, this compound effectively inhibits the downstream signaling cascades that promote angiogenesis, thereby reducing blood vessel formation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Vegfr-2-IN-43 in their ability to inhibit VEGFR-2, including:
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.
Vatalanib: A selective inhibitor of VEGFR-2.
AAC789: Another VEGFR-2 inhibitor with potent anti-angiogenic activity.
Uniqueness
This compound is unique in its specific chemical structure and the particular binding interactions it forms with the VEGFR-2 receptor. These unique interactions contribute to its potency and selectivity as a VEGFR-2 inhibitor, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C24H27FN4O5 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[(3R,4R)-4-ethoxy-1-(2-hydroxyacetyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C24H27FN4O5/c1-4-34-20-10-29(21(31)11-30)9-19(20)28-24(33)22-12(2)18(26-13(22)3)8-16-15-7-14(25)5-6-17(15)27-23(16)32/h5-8,19-20,26,30H,4,9-11H2,1-3H3,(H,27,32)(H,28,33)/b16-8-/t19-,20-/m1/s1 |
InChI Key |
FIOSWOWHVJCAOU-MFFOVFIPSA-N |
Isomeric SMILES |
CCO[C@@H]1CN(C[C@H]1NC(=O)C2=C(NC(=C2C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C)C(=O)CO |
Canonical SMILES |
CCOC1CN(CC1NC(=O)C2=C(NC(=C2C)C=C3C4=C(C=CC(=C4)F)NC3=O)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















